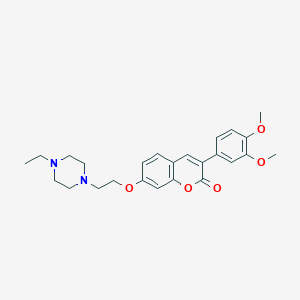

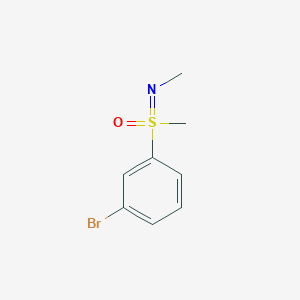

S-(3-Bromophenyl)-N,S-dimethylsulfoximine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(3-Bromophenyl)-N,S-dimethylsulfoximine, also known as BrPDI, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfoximine derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Anticancer Activity

S-(3-Bromophenyl)-N,S-dimethylsulfoximine: and its analogs have been investigated for their anticancer potential. In a recent study , ten new analogs were synthesized and tested against various cancer cell lines. Notably, compound 4e demonstrated significant activity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%.

Antiviral Properties

Research has indicated that S-(3-Bromophenyl)-N,S-dimethylsulfoximine exhibits antiviral activity. Further studies could explore its efficacy against specific viral infections.

Antibacterial Applications

While sulfonamides are commonly used as antibacterial drugs, the specific antibacterial properties of this compound warrant investigation . It may contribute to novel antibacterial therapies.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins involved in neurodegenerative diseases such as tau and alpha-synuclein . These proteins play crucial roles in maintaining the structural integrity of neurons and are implicated in conditions like Parkinson’s Disease and Multiple System Atrophy .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit protein aggregation, a key process in the development of neurodegenerative diseases . They can suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

Compounds with similar structures have been shown to impact the pathways involving tau and alpha-synuclein proteins . These pathways are crucial in the pathogenesis of neurodegenerative diseases.

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it reached a maximum concentration in rat plasma 1 hour after oral administration .

Result of Action

Similar compounds have been shown to reduce protein deposition in the brain, improve neuron function, and even improve survival in mouse models of neurodegenerative diseases .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other medications, the patient’s overall health status, and genetic factors .

Propiedades

IUPAC Name |

(3-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNWRLHIDBGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(3-Bromophenyl)-N,S-dimethylsulfoximine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)

![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)

![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)